2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an amino group, a methoxyphenyl group, a trifluoromethylbenzylthio group, and a thiadiazole ring. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Trifluoromethylbenzylthio Group:
Formation of the Hexahydroquinoline Core: The hexahydroquinoline core can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Final Assembly: The final step involves the coupling of the thiadiazole derivative with the hexahydroquinoline core under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in bacterial or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 1,3,4-thiadiazole derivatives
Uniqueness
The uniqueness of 2-AMINO-4-(2-METHOXYPHENYL)-7,7-DIMETHYL-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O2S2/c1-28(2)12-20-24(21(38)13-28)23(18-9-4-5-10-22(18)39-3)19(14-33)25(34)37(20)26-35-36-27(41-26)40-15-16-7-6-8-17(11-16)29(30,31)32/h4-11,23H,12-13,15,34H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSNFRIUNMEARB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F)N)C#N)C5=CC=CC=C5OC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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